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Compound of Interest

Compound Name: Diethyl sec-butylethylmalonate

Cat. No.: B054290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylethylmalonate (CAS No. 76-71-1) is a substituted malonic ester with the

molecular formula C₁₃H₂₄O₄.[1] Its structure, featuring a quaternary carbon substituted with

ethyl, sec-butyl, and two ethoxycarbonyl groups, makes it a molecule of interest in synthetic

organic chemistry and potentially in the development of new chemical entities. Spectroscopic

analysis is crucial for the unequivocal identification and characterization of this compound. This

guide provides a summary of the expected spectroscopic data for Diethyl sec-
butylethylmalonate, detailed experimental protocols for acquiring such data, and a

generalized workflow for spectroscopic analysis.

While publicly accessible, specific numerical spectroscopic data for Diethyl sec-
butylethylmalonate is limited, this guide compiles available information and provides predicted

data based on the compound's structure and known spectroscopic trends for similar molecules.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for Diethyl sec-
butylethylmalonate.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2970-2850 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1250-1000 Strong C-O stretch (ester)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 Quartet 4H -O-CH₂-CH₃

~1.90 Multiplet 1H -CH(CH₃)CH₂CH₃

~1.85 Quartet 2H -C-CH₂-CH₃

~1.40 Multiplet 2H -CH(CH₃)CH₂CH₃

~1.20 Triplet 6H -O-CH₂-CH₃

~0.85 Triplet 3H -C-CH₂-CH₃

~0.80 Triplet 3H -CH(CH₃)CH₂CH₃

~0.75 Doublet 3H -CH(CH₃)CH₂CH₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
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Chemical Shift (δ, ppm) Assignment

~172 C=O (ester)

~61 -O-CH₂-CH₃

~58 Quaternary C

~35 -CH(CH₃)CH₂CH₃

~28 -C-CH₂-CH₃

~25 -CH(CH₃)CH₂CH₃

~14 -O-CH₂-CH₃

~12 -C-CH₂-CH₃

~11 -CH(CH₃)CH₂CH₃

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z Relative Intensity Assignment

244 Low [M]⁺ (Molecular Ion)

215 Moderate [M - C₂H₅]⁺

199 Moderate [M - OC₂H₅]⁺

187 High [M - C₄H₉]⁺

171 High [M - COOC₂H₅]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Infrared (IR) Spectroscopy

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
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Sample Preparation: A drop of neat Diethyl sec-butylethylmalonate is placed on the

surface of a diamond attenuated total reflectance (ATR) crystal.

Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied to the crystal, and the sample spectrum is recorded.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

Sample Preparation:

Approximately 10-20 mg of Diethyl sec-butylethylmalonate is dissolved in ~0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to provide a chemical shift reference (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition for ¹H NMR:

The spectrometer is locked onto the deuterium signal of the solvent.
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The magnetic field homogeneity is optimized through a process called shimming.

A standard one-pulse experiment is used to acquire the ¹H NMR spectrum.

Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the

¹³C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a

single peak.

Key parameters include a spectral width of approximately 220 ppm and a significantly

larger number of scans compared to ¹H NMR due to the lower natural abundance of the

¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are

referenced to the TMS signal.

3. Mass Spectrometry (MS)

Technique: Electron Ionization Mass Spectrometry (EI-MS).

Sample Preparation: A dilute solution of Diethyl sec-butylethylmalonate in a volatile

organic solvent (e.g., methanol or dichloromethane) is prepared.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with

a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition:

The sample is introduced into the ion source, where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.
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The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The fragmentation pattern provides valuable information about the

structure of the molecule.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like Diethyl sec-butylethylmalonate.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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